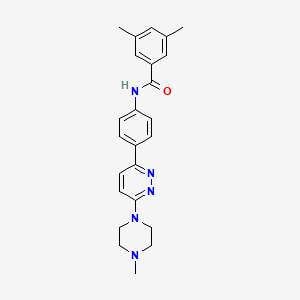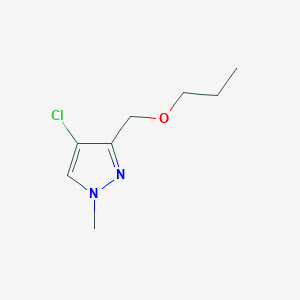![molecular formula C25H24N4O5 B2627678 ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941876-61-5](/img/no-structure.png)
ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonded Supramolecular Structures
- The research by Portilla et al. (2007) investigated molecules similar to the specified compound, focusing on their hydrogen-bonded supramolecular structures in different dimensions. This study provides insights into the molecular interactions and structural composition relevant to the compound (Portilla et al., 2007).
Synthesis of Heterocyclic Systems
- Studies by Harb et al. (1989) and Selič et al. (1997) explored the synthesis of various heterocyclic systems using similar compounds. These research efforts contribute to the understanding of synthetic pathways and the potential for creating diverse chemical structures (Harb et al., 1989); (Selič et al., 1997).
Pharmacological Testing and Antiinflammatory Activity
- Abignente et al. (1992) conducted pharmacological testing on compounds similar to the specified one to evaluate their antiinflammatory activity. This study highlights the potential medicinal applications of such compounds (Abignente et al., 1992).
Synthesis of Derivatives
- Vicentini et al. (2000) and Malzogu et al. (2000) synthesized various derivatives of compounds akin to the specified one. These studies contribute to the understanding of chemical modifications and potential applications in different fields (Vicentini et al., 2000); (Malzogu et al., 2000).
Synthesis and Antimicrobial Activity
- Hassan (2013) and Desai et al. (2007) conducted research on the synthesis and antimicrobial activities of derivatives related to the specified compound. These studies provide valuable information on the potential antimicrobial properties of such compounds (Hassan, 2013); (Desai et al., 2007).
Spectroscopic and Theoretical Studies
- Koca et al. (2014) conducted spectroscopic and theoretical studies on a compound similar to the specified one, providing insights into its molecular characteristics and behavior (Koca et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the condensation of 4-ethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(4-ethoxyphenyl)acetate. This intermediate is then reacted with 2-(4-oxo-5(4H)-pyrazolyl)acetic acid to form ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-ethoxyaniline", "ethyl 2-bromoacetate", "2-(4-oxo-5(4H)-pyrazolyl)acetic acid", "benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(4-ethoxyphenyl)acetate", "4-ethoxyaniline is reacted with ethyl 2-bromoacetate in the presence of triethylamine and DMF to form ethyl 2-(4-ethoxyphenyl)acetate.", "Step 2: Synthesis of 2-(4-oxo-5(4H)-pyrazolyl)acetic acid", "Benzoic acid is reacted with hydrazine hydrate and sodium hydroxide to form 2-hydrazinobenzoic acid.", "2-Hydrazinobenzoic acid is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form ethyl 2-(1H-pyrazol-4-yl)acetate.", "Ethyl 2-(1H-pyrazol-4-yl)acetate is then reacted with sodium nitrite and hydrochloric acid to form 2-(4-oxo-5(4H)-pyrazolyl)acetic acid.", "Step 3: Synthesis of ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate", "Ethyl 2-(4-ethoxyphenyl)acetate is reacted with 2-(4-oxo-5(4H)-pyrazolyl)acetic acid in the presence of DCC and DMAP to form ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "The crude product is then purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "The final product is obtained by recrystallization from a mixture of ethyl acetate and hexanes.", "All reactions are carried out under inert atmosphere and appropriate safety precautions are taken." ] } | |
Numéro CAS |
941876-61-5 |
Nom du produit |
ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate |
Formule moléculaire |
C25H24N4O5 |
Poids moléculaire |
460.49 |
Nom IUPAC |
ethyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N4O5/c1-3-33-18-11-9-17(10-12-18)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-20-8-6-5-7-19(20)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
Clé InChI |
ZTSMLMVKTSZRDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)



![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)

![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

